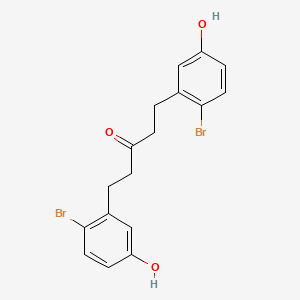

1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one

Description

1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one (CAS 1427054-10-1) is a brominated aromatic ketone with the molecular formula C₁₇H₁₆Br₂O₃ and a molar mass of 428.12 g/mol . Structurally, it features two 2-bromo-5-hydroxyphenyl groups attached to a pentan-3-one backbone. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules or pesticides due to its reactive bromine and phenolic groups .

Properties

IUPAC Name |

1,5-bis(2-bromo-5-hydroxyphenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2O3/c18-16-7-5-14(21)9-11(16)1-3-13(20)4-2-12-10-15(22)6-8-17(12)19/h5-10,21-22H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHHPYGGBUSAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCC(=O)CCC2=C(C=CC(=C2)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one typically involves the bromination of a phenolic precursor followed by a condensation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Secondary alcohols.

Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one serves as an important intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions enhances its utility:

- Oxidation : Converts to carboxylic acids.

- Reduction : Ketone groups can be reduced to alcohols.

- Substitution Reactions : The bromo groups can engage in nucleophilic substitutions.

| Reaction Type | Products Formed | Reagents Used |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Substituted phenyl derivatives | Amines or thiols under basic conditions |

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Notable findings include:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress. For instance, certain derivatives have demonstrated selective toxicity towards non-small cell lung cancer cells without affecting normal cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties; however, further research is required to fully elucidate its biological profile.

Medicine

In medicinal chemistry, ongoing research is focused on the therapeutic applications of this compound. Its unique structure allows for potential development into drug candidates targeting specific diseases:

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further exploration in drug formulation aimed at treating various conditions including cancer.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated:

- Significant growth suppression in treated cells compared to untreated controls.

- Mechanistic insights suggested that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of this compound demonstrated:

- Enhanced yields using continuous flow reactors compared to traditional batch methods.

- Improved reaction times and reduced by-products leading to higher purity levels.

Mechanism of Action

The mechanism of action of 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one involves its interaction with various molecular targets. The hydroxyl and bromine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Comparative Findings

Bioactivity and Mechanism

- Enzyme Inhibition : BW284C51, a bisquaternary ammonium compound, acts as a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ <0.1 µM) by bridging the enzyme’s active and peripheral sites . In contrast, the target compound lacks charged groups, implying a divergent mechanism, possibly targeting microbial enzymes or receptors via halogen bonding .

Physicochemical Properties

- Solubility : The hydroxyl groups in this compound improve aqueous solubility compared to methoxy- or naphthyl-substituted analogues (e.g., 1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one) .

- Reactivity: Bromine atoms increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions than non-halogenated analogues like 1,5-bis(p-hydroxyphenyl)pentan-3-one (CAS N/A, ) .

Toxicity and Stability

- The quaternary ammonium groups in BW284C51 confer higher mammalian toxicity due to cholinergic effects, whereas the bromophenolic compound’s toxicity profile remains underexplored but likely differs due to reduced CNS penetration .

- Sulfonyl groups in antifungal analogues enhance metabolic stability, whereas bromine in the target compound may increase environmental persistence .

Biological Activity

1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two bromo-substituted phenolic rings attached to a pentan-3-one backbone. The molecular formula is C₁₅H₁₄Br₂O₂, and it has a molecular weight of approximately 372.08 g/mol. The hydroxyl groups contribute to its potential for hydrogen bonding, enhancing its solubility and reactivity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₄Br₂O₂ |

| Molecular Weight | 372.08 g/mol |

| Functional Groups | Hydroxyl (-OH), Bromo (-Br) |

| Backbone Structure | Pentan-3-one |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor or modulator of specific enzymes and proteins involved in cellular signaling pathways.

Key Mechanisms

- Inhibition of NF-κB Pathway : Research indicates that compounds with similar structures can inhibit the NF-κB pathway, which is crucial in inflammation and cancer progression .

- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress, selectively targeting malignant cells while sparing normal cells .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies suggest that it can suppress the growth of various cancer cell lines by inducing apoptosis.

Case Study: Non-Small Cell Lung Cancer

A derivative of this compound demonstrated effective growth suppression in human non-small cell lung cancer (NSCLC) cells. The study revealed an IC₅₀ value in the low micromolar range, indicating potent activity against these cancer cells without affecting normal lung cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC₅₀/MIC Values |

|---|---|---|

| Anticancer | Human NSCLC cells | Low micromolar range |

| Antimicrobial | Staphylococcus aureus | 1–2 µg/mL |

| Enterococcus faecalis | 1–2 µg/mL |

Research Findings

Recent studies have highlighted the versatility of this compound in synthetic organic chemistry and its potential therapeutic applications. The compound's ability to modulate key signaling pathways positions it as a candidate for further development in cancer therapeutics and antimicrobial treatments.

Ongoing Research Directions

- Investigating the specific molecular targets affected by the compound.

- Exploring combinatory therapies involving this compound with other anticancer agents.

- Assessing the pharmacokinetics and bioavailability in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.